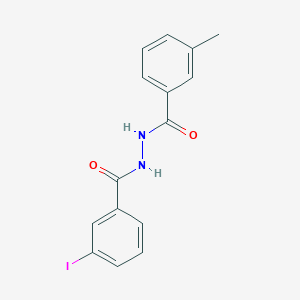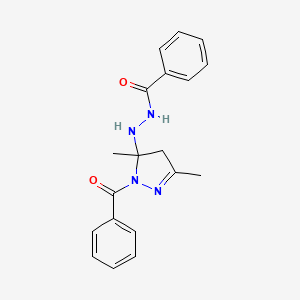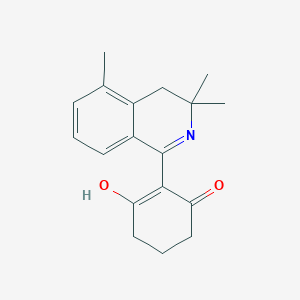![molecular formula C16H20N4O3 B11525876 Benzoic acid, 4-[2-(4-cyanomethyl-1-piperazinyl)-1-oxoethyl]amino-, methyl ester](/img/structure/B11525876.png)
Benzoic acid, 4-[2-(4-cyanomethyl-1-piperazinyl)-1-oxoethyl]amino-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a piperazine ring, a cyanomethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cyanomethyl chloride under basic conditions to form 4-(cyanomethyl)piperazine.
Acylation Reaction: The next step is the acylation of the piperazine derivative with methyl 4-aminobenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical studies to understand the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyanomethyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(2-(PIPERAZIN-1-YL)ACETAMIDO)BENZOATE: This compound lacks the cyanomethyl group but shares a similar core structure.
2-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ALKYL}-1H-BENZO[D]IMIDAZOLES: These compounds have a similar piperazine ring and are studied for their affinity to adrenergic receptors.
Uniqueness
METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE is unique due to the presence of the cyanomethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
Molecular Formula |
C16H20N4O3 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
methyl 4-[[2-[4-(cyanomethyl)piperazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C16H20N4O3/c1-23-16(22)13-2-4-14(5-3-13)18-15(21)12-20-10-8-19(7-6-17)9-11-20/h2-5H,7-12H2,1H3,(H,18,21) |
InChI Key |
IQQSOIZOFKFHSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-2-oxo-2-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11525801.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11525806.png)
![5-[(phenylcarbonyl)amino]-N,N'-bis[4-(propan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B11525809.png)
![N-[(2E,5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11525810.png)
![(2E,5E)-3-cyclohexyl-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11525813.png)
![2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11525818.png)
![3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoic acid](/img/structure/B11525828.png)
![5-(2-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11525830.png)
![4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11525838.png)

![2-(4-Methylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11525850.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11525869.png)
